(2-Bromo-5-methoxy-3-methylphenyl)methanol
Description
Contextual Significance of Substituted Phenylmethanols in Advanced Organic Chemistry
Substituted phenylmethanols, also known as benzylic alcohols, are characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to a benzene (B151609) ring. This structural motif is a cornerstone in organic synthesis, serving as a precursor for a multitude of functional group transformations. The reactivity of the hydroxyl group and the benzylic proton, coupled with the electronic effects of substituents on the aromatic ring, allows for a diverse range of chemical manipulations.
In advanced organic chemistry, these compounds are pivotal building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.comnih.gov For instance, they can be oxidized to form the corresponding aldehydes or carboxylic acids, reduced to yield substituted toluenes, or undergo nucleophilic substitution reactions. Their derivatives are found in the core structures of numerous biologically active molecules. nih.gov The development of novel synthetic methodologies, including green and transition-metal-free coupling reactions, often utilizes substituted aromatic alcohols as key starting materials. nih.govchalmers.se
Overview of (2-Bromo-5-methoxy-3-methylphenyl)methanol in Chemical Research
This compound is a polysubstituted phenylmethanol that, while not extensively studied in dedicated research publications, is recognized as a valuable building block in synthetic organic chemistry. Its availability from various chemical suppliers indicates its utility as a starting material or intermediate for the synthesis of more complex target molecules. chemical-suppliers.eubldpharm.com
The primary interest in this compound lies in its potential to participate in a variety of chemical reactions, facilitated by its specific arrangement of functional groups. Researchers can exploit the bromo, methoxy (B1213986), methyl, and methanol (B129727) functionalities to construct intricate molecular architectures. While specific research findings on this particular molecule are limited, its structural similarity to other substituted phenylmethanols suggests its potential application in areas such as medicinal chemistry and materials science.
Below is a table summarizing the known properties of this compound:
| Property | Value |
| CAS Number | 110451-90-6 chemical-suppliers.eu |
| Molecular Formula | C₉H₁₁BrO₂ chemical-suppliers.eu |
| Molecular Weight | 231.086 g/mol lookchem.cn |
Importance of the Aromatic Ring and Functional Group Arrangement
The chemical behavior of this compound is intrinsically linked to the electronic and steric effects imparted by its substituents on the aromatic ring. The interplay between the bromo, methoxy, and methyl groups, along with the methanol moiety, dictates the molecule's reactivity and potential applications.
The aromatic ring serves as the core scaffold, and its electron density is modulated by the attached functional groups. This, in turn, influences its susceptibility to electrophilic aromatic substitution reactions.
The functional groups each play a distinct role:
Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic substitution. However, it is also an ortho, para-director due to the resonance effect of its lone pairs. Its presence also offers a handle for cross-coupling reactions, a powerful tool in modern organic synthesis.
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance, which activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. learncbse.in It also influences the compound's solubility and hydrogen bonding capabilities.
Methyl Group (-CH₃): The methyl group is a weakly electron-donating group through hyperconjugation, which also activates the ring towards electrophilic substitution and directs to the ortho and para positions.
Methanol Group (-CH₂OH): The primary alcohol functional group is a site for a variety of chemical transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution.
The specific arrangement of these groups on the phenyl ring is crucial. The steric hindrance and the combined electronic effects of the substituents create a unique chemical environment that can lead to regioselective reactions. For instance, the positions of the groups on this compound will direct any further substitution to specific unoccupied positions on the aromatic ring. This precise control over reactivity is a fundamental aspect of modern synthetic strategy.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-5-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBVFPRPFQHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Methoxy 3 Methylphenyl Methanol and Analogous Aromatic Alcohols
Strategies for Carbon-Carbon Bond Formation Leading to Phenylmethanol Scaffolds
The construction of the carbon skeleton of substituted phenylmethanols can be achieved through several powerful carbon-carbon bond-forming reactions. These methods allow for the assembly of the aromatic ring with the desired substitution pattern prior to or concurrently with the introduction of the hydroxymethyl group.
Grignard Reaction Approaches to Substituted Phenylmethanols
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. For the synthesis of substituted phenylmethanols, this can be approached in two primary ways: the addition of a substituted aryl Grignard reagent to formaldehyde, or the addition of an alkyl or other Grignard reagent to a substituted benzaldehyde (B42025).
In the context of synthesizing compounds like (2-Bromo-5-methoxy-3-methylphenyl)methanol, a plausible route would involve the formation of a Grignard reagent from a corresponding brominated aromatic precursor, followed by its reaction with a suitable carbonyl compound. The general reaction involves adding an organomagnesium halide to a ketone or aldehyde to form a secondary or tertiary alcohol, respectively. Reaction with formaldehyde yields a primary alcohol.
A typical Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), is prepared by reacting an alkyl halide with magnesium metal in an ether solvent. These reagents are potent nucleophiles and strong bases, necessitating anhydrous reaction conditions to prevent quenching by protic solvents like water.
| Reagent 1 | Reagent 2 | Product Type |
| Aryl Grignard | Formaldehyde | Primary Phenylmethanol |
| Alkyl Grignard | Substituted Benzaldehyde | Secondary Phenylmethanol |
| Aryl Grignard | Substituted Aldehyde | Secondary Phenylmethanol |
This table illustrates the versatility of the Grignard reaction in synthesizing various types of phenylmethanols based on the choice of reactants.
Organolithium and Other Organometallic Reagent Mediated Additions
Organolithium reagents are another class of powerful nucleophiles used for carbon-carbon bond formation. Similar to Grignard reagents, they readily add to carbonyl compounds to form alcohols. Organolithium reagents are generally more reactive than their Grignard counterparts and are also strong bases, requiring anhydrous conditions.
The synthesis of substituted phenylmethanols can be achieved by reacting a substituted aryllithium reagent with an aldehyde or ketone. For instance, an aryllithium species can be generated from an aryl halide through lithium-halogen exchange, which can then react with formaldehyde to produce a primary benzyl (B1604629) alcohol. Alternatively, an alkyllithium reagent can be added to a substituted benzaldehyde to yield a secondary alcohol beilstein-journals.org.
The addition of organolithium reagents to aldehydes and ketones proceeds via nucleophilic attack on the carbonyl carbon, forming a lithium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the alcohol tcichemicals.com.
| Organometallic Reagent | Carbonyl Compound | Product Alcohol Type |
| Aryllithium | Formaldehyde | Primary |
| Alkyllithium | Substituted Benzaldehyde | Secondary |
| Aryllithium | Ketone | Tertiary |
This table outlines the outcomes of reactions between organolithium reagents and various carbonyl compounds in the synthesis of substituted alcohols.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a versatile method for the synthesis of substituted biaryl compounds and can be adapted for the preparation of phenylmethanol scaffolds. The Suzuki-Miyaura reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate researchgate.netgre.ac.uk.
For the synthesis of substituted benzyl alcohols, one strategy involves the Suzuki-Miyaura coupling of a halo-substituted benzyl alcohol with an arylboronic acid. This approach allows for the late-stage introduction of an aryl group onto a pre-existing benzyl alcohol framework. The reaction is known for its high tolerance of various functional groups, making it a powerful tool in complex molecule synthesis frontiersin.org.
Recent advancements have demonstrated the direct use of benzyl alcohols in Suzuki-Miyaura coupling reactions, proceeding via the activation of the benzylic C-O bond. This avoids the need to first convert the alcohol to a halide, offering a more atom-economical route beilstein-journals.org.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Typical) | Product Type |
| Arylboronic Acid | Halo-substituted Benzyl Alcohol | Pd catalyst, base | Aryl-substituted Benzyl Alcohol |
| (Bromomethyl)phenylboronic ester | Aryl Halide | Pd catalyst, base | Substituted Benzyl Alcohol derivative |
This table summarizes different approaches within Suzuki-Miyaura coupling for the synthesis of substituted phenylmethanol derivatives.
Multi-Component Reactions for Diversified Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly efficient for generating molecular diversity frontiersin.orgnih.govmdpi.com. Several MCRs can be employed to synthesize highly functionalized aromatic alcohols.
For example, a palladium-catalyzed multicomponent reaction has been described involving isatoic anhydrides, amines, and benzylic alcohols in water. This reaction proceeds through the initial aerobic oxidation of the benzyl alcohol to the corresponding benzaldehyde, which then participates in a cascade reaction to form 2,3-dihydroquinazolin-4(1H)-ones nih.gov. While the final product is not a simple phenylmethanol, this illustrates how benzyl alcohols can be utilized as key components in MCRs to build complex molecular architectures.
The development of MCRs that directly yield functionalized benzyl alcohols is an active area of research, offering a rapid and efficient means to access diverse libraries of these compounds for various applications.
Functional Group Interconversions and Transformations at the Benzylic Position
A common and direct strategy for the synthesis of substituted phenylmethanols involves the transformation of a pre-existing functional group at the benzylic position of a suitably substituted aromatic precursor.
Reduction of Carbonyl Precursors (e.g., Benzaldehydes, Ketones)
The most straightforward and widely used method for the preparation of this compound is the reduction of its corresponding aldehyde, 2-bromo-5-methoxy-3-methylbenzaldehyde. This precursor is commercially available, making this a highly convergent and efficient synthetic route.
The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, can be accomplished using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) mdpi.com.
Sodium borohydride is a mild and selective reducing agent that is compatible with protic solvents like methanol (B129727) and ethanol. It readily reduces aldehydes and ketones while typically not affecting more robust functional groups such as esters, amides, or carboxylic acids.
Lithium aluminum hydride is a much more powerful reducing agent that will reduce aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.
The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired selectivity. For the reduction of 2-bromo-5-methoxy-3-methylbenzaldehyde, the milder conditions offered by sodium borohydride would likely be sufficient and preferable.
| Carbonyl Precursor | Reducing Agent | Typical Solvent | Product |
| Benzaldehyde | NaBH₄ | Methanol/Ethanol | Benzyl alcohol |
| Substituted Benzaldehyde | NaBH₄ | Methanol/Ethanol | Substituted Benzyl alcohol |
| Substituted Benzaldehyde | LiAlH₄ | Diethyl ether/THF | Substituted Benzyl alcohol |
| Substituted Benzophenone | NaBH₄ or LiAlH₄ | Appropriate Solvent | Substituted Diphenylmethanol |
This table provides an overview of common reducing agents and conditions for the synthesis of benzyl alcohols from their corresponding carbonyl precursors.
Benzylic C-H Activation and Functionalization
Direct benzylic C-H activation offers an efficient route to functionalized products, minimizing the need for pre-functionalized starting materials. While direct hydroxylation can be challenging due to over-oxidation to the corresponding aldehyde or carboxylic acid, various catalytic systems have been developed to achieve this transformation with greater control. For instance, enzymatic hydroxylations using variants of cytochrome P450 monooxygenase (CYP102A1) have demonstrated the capability to hydroxylate the benzylic position of substrates like 3-methylanisole. This biocatalytic approach can offer high selectivity under mild conditions.
Alternatively, a common chemical approach involves a two-step process: benzylic bromination followed by hydrolysis. The free-radical bromination of a suitable precursor, such as 2-bromo-5-methoxy-3-methyltoluene, using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), would yield the corresponding benzyl bromide. Subsequent hydrolysis of the benzyl bromide, typically under basic conditions (e.g., with aqueous sodium hydroxide), would then furnish the desired this compound. The reactivity of benzyl bromides in nucleophilic substitution reactions is enhanced by the stabilization of the benzylic carbocation intermediate through resonance.
Alkylation, Hydroxylation, and Amination Reactions
While direct hydroxylation of the benzylic C-H bond is one route, the reduction of a pre-existing carbonyl group at that position is a more conventional and often higher-yielding method. The synthesis of the precursor, 2-bromo-5-methoxy-3-methylbenzaldehyde, would be a key step. This aldehyde can then be reduced to the target alcohol using a variety of reducing agents.
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | A mild and selective reagent for reducing aldehydes and ketones. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or tetrahydrofuran (THF), followed by aqueous workup | A powerful reducing agent, also capable of reducing esters and carboxylic acids. Requires anhydrous conditions. |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Ethyl Acetate, room temperature | A "green" and effective method, though may not be compatible with all functional groups. |
Introduction and Modification of Aromatic Substituents
The precise placement of the bromo, methoxy (B1213986), and methyl groups on the aromatic ring is crucial for the synthesis of the target compound. This requires a careful consideration of the directing effects of the substituents and the choice of appropriate reagents and reaction conditions.
Regioselective Halogenation (Bromination) Strategies
The introduction of a bromine atom at a specific position on the aromatic ring is a key strategic consideration. Starting from 3-methylanisole, electrophilic aromatic bromination needs to be directed to the position ortho to the methoxy group and meta to the methyl group. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. In this case, the powerful directing effect of the methoxy group would likely dominate.
To achieve the desired 2-bromo isomer, direct bromination of 3-methylanisole might lead to a mixture of products. A more controlled approach would be to utilize a sterically hindered brominating agent or to perform the bromination on a substrate with a blocking group that can be later removed. A highly effective method for the regioselective bromination of methoxy-substituted benzenes and naphthalenes involves the use of N-bromosuccinimide (NBS) in acetonitrile (B52724). This system has been shown to provide high yields of the desired monobrominated products, often with excellent regioselectivity. For instance, the bromination of 3,5-dimethoxytoluene with NBS in acetonitrile yields the 2-bromo derivative with high selectivity, highlighting the utility of this reagent for controlling the position of bromination in activated aromatic systems.
| Brominating Agent | Solvent | Typical Outcome on Activated Arenes |
| Br₂ / FeBr₃ | Dichloromethane | Can lead to a mixture of isomers. |
| NBS / Acetonitrile | Acetonitrile | Often provides high regioselectivity. |
Methoxy Group Introduction and Derivatization
The methoxy group is typically introduced via Williamson ether synthesis, where a corresponding phenol (B47542) is treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. If the synthesis starts from a precursor that does not already contain the methoxy group, this reaction would be a key step. The electronic nature of the methoxy group, being an electron-donating group, significantly influences the reactivity and regioselectivity of subsequent electrophilic aromatic substitution reactions.
Control of Isomerism in Substituted Aromatic Systems
The synthesis of polysubstituted benzenes requires a strategic sequence of reactions to ensure the correct placement of each substituent. The directing effects of the groups already present on the ring dictate the position of incoming electrophiles.
Activating groups (e.g., -OCH₃, -CH₃) are generally ortho, para-directing.
Deactivating groups (e.g., -NO₂, -CN, -C=O) are typically meta-directing.
Halogens (e.g., -Br) are deactivating but ortho, para-directing.
In the synthesis of this compound, the interplay between the directing effects of the methoxy and methyl groups is critical. The strongly activating and ortho, para-directing methoxy group will have a more pronounced effect on the position of electrophilic attack than the weakly activating methyl group. Steric hindrance can also play a significant role, potentially favoring substitution at the less hindered position. For example, in the bromination of 3-methylanisole, the position ortho to the methoxy group and para to the methyl group (position 4) and the other ortho position to the methoxy group (position 2) are both activated. The steric bulk of the methyl group might disfavor substitution at the adjacent position, potentially leading to a mixture of isomers that would require separation.
Stereochemical Control in Synthesis
The final product, this compound, is a primary alcohol and therefore does not have a chiral center at the benzylic carbon. However, if the synthesis were to involve the formation of a secondary or tertiary benzylic alcohol analogue, stereochemical control would become a critical aspect. Asymmetric synthesis of benzylic alcohols can be achieved through various methods, including the enantioselective reduction of a corresponding prochiral ketone or the asymmetric addition of an organometallic reagent to an aldehyde. Chiral catalysts, such as those based on transition metals with chiral ligands, are often employed to achieve high enantioselectivity in these transformations.
Enantioselective and Diastereoselective Approaches to Chiral Phenylmethanols
The synthesis of chiral phenylmethanols, a class of compounds structurally related to this compound, is a significant area of research in organic chemistry, primarily due to the prevalence of the chiral alcohol moiety in pharmaceuticals and other biologically active molecules. Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.
One prominent approach to enantioselective synthesis is the asymmetric reduction of prochiral ketones. For instance, chiral phenylethanol can be synthesized from acetophenone through hydrogenation processes. researchgate.net Both conventional hydrogenation and pulsed hydrogenation at chiral imprinted platinum-iridium (Pt-Ir) alloy surfaces have been explored for this transformation. researchgate.net The use of chiral catalysts is central to these methods, enabling the selective formation of one enantiomer over the other. researchgate.net Nanostructured metal layers imprinted with chiral information have been developed as electrocatalysts for the enantioselective synthesis of chiral model compounds, achieving high enantiomeric excess. researchgate.net
Another powerful strategy involves the catalytic asymmetric addition of organometallic reagents to aldehydes. For example, the enantioselective synthesis of diarylmethanols can be achieved through the asymmetric, catalytic phenyl transfer to aldehydes. wiley-vch.de This method allows for the creation of a stereogenic center at the carbinol carbon with high enantioselectivity.
Furthermore, dynamic kinetic resolution (DKR) of racemic alcohols, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has proven to be a practical process for obtaining enantiopure esters that can be subsequently converted to the desired chiral alcohols. mdpi.com This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals, such as Crizotinib. mdpi.com
Coordination polymers have also been utilized for the enantioselective recognition and separation of racemic alcohols like 1-phenylethanol. nih.govrsc.org Chiral coordination polymers can selectively include one enantiomer over the other, leading to enantiomeric enrichment. nih.gov
The diastereoselective synthesis of chiral alcohols can be achieved through various methods, including catalyst-directed reactions. For instance, the conversion of chiral allylic acetates can lead to the formation of specific diastereomers of oxetanols and azetidinols. nih.gov The design of chiral catalysts that can control the approach of reagents to a substrate is crucial for achieving high diastereoselectivity. nih.gov
| Method | Description | Key Features |
| Asymmetric Ketone Reduction | Reduction of a prochiral ketone using a chiral catalyst or chiral imprinting to produce a specific enantiomer of the alcohol. researchgate.net | Utilizes chiral catalysts (e.g., Pt-Ir alloys) or imprinted surfaces. researchgate.net Can achieve high enantiomeric excess. researchgate.net |
| Asymmetric Phenyl Transfer | Catalytic addition of a phenyl group to an aldehyde using a chiral catalyst to generate a chiral diarylmethanol. wiley-vch.de | Effective for synthesizing diarylmethanols. wiley-vch.de |
| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in-situ racemization of a racemic alcohol to yield a single enantiomer of an ester derivative. mdpi.com | Can achieve quantitative conversion to the desired enantiomer. mdpi.com |
| Chiral Coordination Polymers | Use of chiral porous materials to selectively adsorb one enantiomer from a racemic mixture. nih.govrsc.org | Based on enantioselective recognition and separation. nih.gov |
| Catalyst-Directed Diastereoselection | Employment of a chiral catalyst to control the formation of a specific diastereomer in a reaction. nih.govnih.gov | Useful for reactions with multiple potential stereochemical outcomes. nih.gov |
Protecting Group Strategies for Hydroxyl and Other Functionalities (e.g., Boc, Benzyl)
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily block reactive functional groups and ensure chemoselectivity. wikipedia.org The hydroxyl group of an alcohol is often protected to prevent its unwanted participation in reactions targeting other parts of the molecule. chemistrysteps.com Common protecting groups for alcohols include ethers and esters. wikipedia.org
Benzyl (Bn) ethers are frequently used to protect alcohols. They are typically formed by reacting the alcohol with a benzyl halide in the presence of a base. uwindsor.cahighfine.com Benzyl ethers are advantageous due to their stability under a wide range of reaction conditions, including acidic and basic media. uwindsor.ca Deprotection is commonly achieved through hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C), a method that is generally mild and selective. uwindsor.cahighfine.com
The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group, particularly for amines, but its principles are relevant to the protection of other functionalities. fishersci.co.uk The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under many conditions but can be easily removed with strong acids. fishersci.co.uklibretexts.org While not a primary protecting group for alcohols, the strategies for its use in protecting amines highlight the importance of orthogonal protection schemes, where different protecting groups can be removed under distinct conditions without affecting each other. wikipedia.org
Other ether-based protecting groups for alcohols include p-methoxybenzyl (PMB) and trityl (Tr) ethers, each with its own specific conditions for introduction and removal. highfine.com Silyl ethers, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS), are also very common and are prized for their ease of introduction and selective removal using fluoride ions. uwindsor.calibretexts.org
| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Features |
| Benzyl (Bn) | R-O-CH₂Ph | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH) uwindsor.cahighfine.com | Hydrogenolysis (H₂, Pd/C) uwindsor.cahighfine.com | Stable to many acidic and basic conditions. uwindsor.ca |
| tert-Butyloxycarbonyl (Boc) | R-O-COOC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) fishersci.co.uklibretexts.org | Strong acid (e.g., TFA, HCl) fishersci.co.uklibretexts.org | Commonly used for amines, illustrates orthogonal protection strategy. wikipedia.org |
| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OCH₃ | PMB-Cl with a base highfine.com | Oxidative cleavage (e.g., DDQ, CAN) slideshare.net | Can be removed selectively in the presence of benzyl groups. |
| Trityl (Tr) | R-O-C(Ph)₃ | Trityl chloride (TrCl) with a base highfine.com | Mild acid highfine.com | Bulky group, often used for primary alcohols. slideshare.net |
| tert-Butyldimethylsilyl (TBDMS) | R-O-Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl with a base (e.g., imidazole) uwindsor.ca | Fluoride ion (e.g., TBAF) or acid libretexts.org | Stable to many reaction conditions, easily removed. uwindsor.ca |
Acetylation Protection and Deacetylation
Acetylation is a common and straightforward method for protecting hydroxyl groups in alcohols and phenols. mdpi.com The reaction involves the introduction of an acetyl group (CH₃CO-) to form an acetate ester. byjus.com This transformation effectively masks the nucleophilic and acidic nature of the hydroxyl group, preventing it from interfering with subsequent reactions. byjus.comwikipedia.org
The most common reagent for acetylation is acetic anhydride (B1165640) (Ac₂O), often in the presence of a base like pyridine or a catalyst. byjus.comorganic-chemistry.org The reaction is typically efficient and proceeds under mild conditions. organic-chemistry.org Various catalysts, including Lewis acids like copper(II) triflate (Cu(OTf)₂) and bismuth(III) triflate (Bi(OTf)₃), can be employed to promote the reaction. organic-chemistry.orgorganic-chemistry.org
Deacetylation, the removal of the acetyl protecting group, is usually accomplished by hydrolysis under either acidic or basic conditions. byjus.com For example, treatment with aqueous acid or base will cleave the ester bond, regenerating the free alcohol. byjus.com This process is generally high-yielding and does not require harsh conditions, making the acetyl group a convenient and readily removable protecting group. organic-chemistry.org
| Step | Reagents & Conditions | Purpose |
| Acetylation (Protection) | Acetic anhydride (Ac₂O), often with a base (e.g., pyridine) or catalyst. byjus.comorganic-chemistry.org | To protect the hydroxyl group as an acetate ester. byjus.com |
| Deacetylation (Deprotection) | Aqueous acid or base. byjus.com | To remove the acetyl group and regenerate the alcohol. byjus.com |
Synthetic Optimization and Process Considerations
The successful synthesis of a target molecule like this compound, especially on a larger scale, necessitates careful optimization of the synthetic process. This involves refining reaction conditions, ensuring compatibility with various functional groups, and confirming the scalability of the chosen synthetic route.
Reaction Condition Optimization (Solvent, Temperature, Reaction Time, Atmosphere)
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis. Key parameters that are often adjusted include the choice of solvent, reaction temperature, duration, and atmosphere.
The solvent can significantly influence the reaction rate, selectivity, and yield. For instance, in the synthesis of diphenyl-substituted alcohols, the nature of the solvent was found to be a crucial factor. nih.gov Similarly, in the oxidative coupling of phenylpropanoids, acetonitrile was identified as a "greener" and effective solvent, providing a good balance between conversion and selectivity. scielo.br
Temperature is another vital parameter. The effect of temperature on the yield of 1,3-diphenylpropan-1-ol in a base-mediated coupling reaction was systematically studied to find the optimal condition. chalmers.se In some cases, reactions are performed at elevated temperatures to increase the rate, while in others, lower temperatures are used to improve selectivity. nih.gov
The reaction atmosphere can be important, especially for reactions involving air- or moisture-sensitive reagents or intermediates. Many organometallic reactions are carried out under an inert atmosphere, such as argon or nitrogen, to prevent decomposition of the catalyst or reagents. nih.govchalmers.se However, some reactions are robust enough to be conducted under an air atmosphere. researchgate.net
| Parameter | Importance in Synthetic Optimization | Example |
| Solvent | Affects reaction rate, selectivity, and solubility of reagents. nih.govscielo.br | Acetonitrile was found to be an optimal solvent for the synthesis of dihydrobenzofuran neolignans. scielo.br |
| Temperature | Influences reaction rate and can impact selectivity. nih.govchalmers.se | The yield of 1,3-diphenylpropan-1-ol was optimized by adjusting the reaction temperature. chalmers.se |
| Reaction Time | Needs to be sufficient for completion but not so long as to cause byproduct formation. scielo.brchalmers.se | The reaction time for an oxidative coupling was reduced from 20 to 4 hours. scielo.br |
| Atmosphere | Crucial for reactions with air- or moisture-sensitive components. nih.govchalmers.se | Base-mediated coupling of alcohols was performed under an argon atmosphere. nih.govchalmers.se |
Functional Group Tolerance in Synthetic Pathways
Functional group tolerance refers to the ability of a chemical reaction to proceed successfully without affecting other functional groups present in the starting materials, reagents, or products. wisdomlib.org This is a critical consideration in the synthesis of complex molecules that contain multiple reactive sites. A reaction with high functional group tolerance allows for more efficient synthetic routes by minimizing the need for protection and deprotection steps. jst.go.jp
For example, in the development of new catalytic methods, the tolerance of various functional groups is often systematically evaluated. jst.go.jp This can be done by running the reaction in the presence of additives containing different functional groups or by testing a range of substrates with diverse functionalities. jst.go.jpresearchgate.net
In the context of synthesizing substituted aromatic alcohols, it is important that the chosen reactions are compatible with the bromo, methoxy, and methyl groups present on the aromatic ring, as well as the hydroxyl group of the product (if not protected). For instance, a selective hydrogenation strategy was shown to tolerate functional groups such as -CF₃, -OR, -F, -Bpin, and -SiR₃. researchgate.net Similarly, radical aromatic substitution reactions can exhibit high chemoselectivity because functional groups like alcohols and amines are often well-tolerated. nih.gov
The ability of a synthetic method to accommodate a wide range of functional groups is a key indicator of its versatility and potential for broad application in organic synthesis. wisdomlib.org
Scalability of Synthetic Protocols
The scalability of a synthetic protocol refers to its ability to be successfully implemented on a larger scale, moving from milligram or gram quantities in the laboratory to kilogram or even ton quantities required for industrial production. A scalable synthesis should be safe, cost-effective, and reproducible at a larger scale.
Several factors are considered when evaluating the scalability of a synthetic route. These include the availability and cost of starting materials and reagents, the safety of the reaction conditions (e.g., avoiding highly exothermic or high-pressure reactions), the ease of product isolation and purification, and the environmental impact of the process.
For instance, a one-minute synthesis of substituted phenols was developed and demonstrated to be scalable up to at least 5 grams at room temperature. rsc.org This method's scalability is enhanced by its mild conditions and the avoidance of chromatographic purification. rsc.org Similarly, the development of synthetic routes that avoid the use of transition metals can be advantageous for scalability, as it simplifies purification and reduces costs. nih.gov
The transition from laboratory-scale synthesis to industrial production often requires significant process development and optimization to ensure that the reaction remains efficient and safe at a larger scale. mdpi.commdpi.com
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxy 3 Methylphenyl Methanol
Reactions Involving the Hydroxyl Group
The benzylic hydroxyl group is a primary alcohol, and its reactivity is typical of such compounds, including participation in esterification, etherification, oxidation, and reduction reactions.
Esterification and Etherification Reactions
The hydroxyl group of (2-bromo-5-methoxy-3-methylphenyl)methanol can readily undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides and anhydrides) under appropriate conditions. Acid catalysts are typically employed for reactions with carboxylic acids, driving the equilibrium towards the ester product. Alternatively, the reaction with more reactive acyl chlorides or anhydrides can be carried out in the presence of a base to neutralize the acidic byproduct.
Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other alkylating agents. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution on an alkyl halide.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic acid (with acid catalyst) or Acyl chloride/anhydride (B1165640) (with base) | Aryl methyl ester |
| Etherification | Strong base (e.g., NaH), then Alkyl halide (e.g., CH3I) | Aryl methyl ether |
Oxidation to Carbonyl Compounds (Aldehydes, Ketones)
As a primary benzylic alcohol, this compound can be oxidized to the corresponding aldehyde, 2-bromo-5-methoxy-3-methylbenzaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the selectivity and yield. Milder oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.
A relevant example is the synthesis of the structurally similar 2,5-dimethoxy-3-methylbenzaldehyde, which can be prepared by the oxidation of the corresponding alcohol using selenium dioxide. mdma.ch This suggests that similar conditions could be applied for the oxidation of this compound. The resulting aldehyde is a key intermediate for further synthetic modifications.
| Starting Material | Oxidizing Agent | Product |
| This compound | Mild oxidizing agent (e.g., PCC, PDC, SeO2) | 2-bromo-5-methoxy-3-methylbenzaldehyde |
Reduction to Corresponding Hydrocarbons
The benzylic hydroxyl group can be completely removed through reduction to yield the corresponding hydrocarbon, 2-bromo-1-methoxy-5-methyl-3-(methyl)benzene. A classic and effective method for the deoxygenation of benzylic alcohols is the use of hydriodic acid (HI) in the presence of a reducing agent such as red phosphorus. nih.govresearchgate.netnih.gov This reaction proceeds under acidic conditions and is particularly efficient for benzylic alcohols due to the stability of the intermediate benzylic carbocation. The reaction can be carried out in a biphasic toluene-water medium, which facilitates the separation of the organic product. nih.govnih.gov This method is tolerant of various functional groups, including ethers, making it suitable for the reduction of this compound. researchgate.netnih.gov
| Substrate Type | Reagents | Product |
| Benzylic Alcohols | Hydriodic acid (HI), Red phosphorus (P) | Corresponding Alkane |
Reactions of the Aryl Bromide Moiety
The bromine atom on the aromatic ring offers another site for chemical modification, primarily through nucleophilic substitution or metal-halogen exchange processes.
Nucleophilic Substitution Reactions of Bromine
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. science.gov In the case of this compound, the methoxy (B1213986) and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, forcing conditions or alternative mechanisms, such as those involving a benzyne (B1209423) intermediate generated under very strong basic conditions, would likely be necessary to achieve substitution of the bromine atom.
Metal-Halogen Exchange Processes
A more facile and widely used reaction involving the aryl bromide is the metal-halogen exchange. wikipedia.org This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgnih.govtcnj.edu The exchange is rapid and results in the formation of an aryllithium species, with the lithium atom replacing the bromine. This process effectively reverses the polarity of the carbon atom at that position, transforming it from an electrophilic to a highly nucleophilic center.
The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of the adjacent methoxy group can potentially influence the regioselectivity of this reaction through chelation effects. wikipedia.org A key consideration for this compound is the presence of the acidic hydroxyl proton. This proton will react with the organolithium reagent, consuming one equivalent before any metal-halogen exchange can occur. Therefore, at least two equivalents of the organolithium reagent are necessary: one to deprotonate the alcohol and the second to perform the exchange. Alternatively, the hydroxyl group can be protected prior to the exchange reaction.
The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide variety of electrophiles, allowing for the introduction of numerous functional groups at the original position of the bromine atom.
| Reagent | Conditions | Intermediate | Subsequent Reaction |
| Organolithium (e.g., n-BuLi) | Low temperature (e.g., -78 °C) in an inert solvent (e.g., THF) | Aryllithium species | Quenching with an electrophile (e.g., CO2, aldehydes, ketones) |
Role in Organometallic Cross-Coupling Reactions
This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the aromatic ring provides a reactive site for such coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, leading to the formation of a biaryl or a substituted styrene (B11656) derivative. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would introduce a substituted vinyl group at the position of the bromine atom on the this compound core. The reaction mechanism involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.org A study on the related compound, 2-bromo-5-methoxy benzyl (B1604629) bromide, has shown its utility in intramolecular Heck reactions following a Wittig reaction to generate the alkene in situ. nih.gov
Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgrsc.org This reaction would lead to the synthesis of an alkynyl-substituted derivative of this compound. The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. nih.gov
Table 1: Overview of Potential Organometallic Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Biaryl or substituted styrene |
| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N) | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | Aryl alkyne |
Reactivity of the Methoxy Substituent
The methoxy group (-OCH₃) on the aromatic ring is an important functional group that can undergo specific chemical transformations, most notably demethylation to reveal a hydroxyl group.
The cleavage of the methyl group from an aryl methyl ether is a common synthetic strategy. In the case of this compound, this would yield the corresponding phenol (B47542). The regioselectivity of this reaction is crucial, especially in molecules with multiple methoxy groups. While the subject molecule has only one methoxy group, understanding the factors governing regioselectivity is key in the broader context of substituted anisoles.
Common reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) and nucleophilic reagents such as alkylthiolates. researchgate.netrsc.orgresearchgate.net The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, BBr₃ is a powerful reagent for cleaving aryl methyl ethers under mild conditions. rsc.org Thiolate-mediated demethylation offers an alternative, often with high chemoselectivity. researchgate.netresearchgate.net
The cleavage of the C-O bond in the methoxy group can proceed through different mechanisms depending on the reagent used.
With Lewis Acids (e.g., BBr₃): The mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, making it a better leaving group. This is followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion, leading to the formation of a bromomethane (B36050) and an aryloxy-boron intermediate, which is then hydrolyzed to the phenol upon workup. rsc.org
With Thiolates (e.g., RS⁻Na⁺): This demethylation proceeds via a nucleophilic substitution (Sₙ2) mechanism where the thiolate anion directly attacks the electrophilic methyl group of the methoxy ether, displacing the corresponding phenoxide. The phenoxide is then protonated during workup to yield the phenol. researchgate.net
Reactivity of the Methyl Substituent on the Aromatic Ring
The methyl group attached to the aromatic ring can also participate in chemical reactions, although it is generally less reactive than the other functional groups present in this compound. Reactions at the benzylic position of the methyl group, such as free-radical bromination or oxidation, are possible under specific conditions. khanacademy.org However, the presence of the more reactive benzylic alcohol and the aryl bromide offers alternative and often more facile reaction pathways.
Exploration of Reaction Mechanisms
Understanding the reaction mechanisms is fundamental to predicting the outcome of chemical transformations involving this compound.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edumasterorganicchemistry.com The rate and regioselectivity of EAS reactions are governed by the electronic and steric effects of the substituents already present on the aromatic ring. libretexts.orgmsu.edu In this compound, we have three substituents to consider:
-Br (Bromo): A deactivating but ortho-, para-directing group.
-OCH₃ (Methoxy): A strongly activating and ortho-, para-directing group.
-CH₃ (Methyl): An activating and ortho-, para-directing group.
-CH₂OH (Hydroxymethyl): A weakly deactivating and ortho-, para-directing group.
The directing effects of these substituents will determine the position of an incoming electrophile. The methoxy group is the most powerful activating group, followed by the methyl group. The bromo and hydroxymethyl groups are deactivating. The positions ortho and para to the strongly activating methoxy group are C4 and C6. The C6 position is already substituted with the hydroxymethyl group (assuming the numbering starts from the carbon bearing the hydroxymethyl group as C1, then bromine is at C2, methyl at C3, and methoxy at C5). Therefore, the most likely position for electrophilic attack would be ortho to the methoxy group (C4 or C6, if numbering starts from the bromo group as C1). The steric hindrance from the adjacent methyl group at C3 will also play a significant role in directing the incoming electrophile.
Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -Br | 2 | Deactivating (Inductive), Weakly deactivating (Resonance) | Ortho, Para |
| -OCH₃ | 5 | Activating (Resonance), Deactivating (Inductive) | Ortho, Para |
| -CH₃ | 3 | Activating (Inductive, Hyperconjugation) | Ortho, Para |
| -CH₂OH | 1 | Weakly Deactivating (Inductive) | Ortho, Para |
Considering the combined effects, the position C4 is activated by the methoxy group (para) and the methyl group (ortho), while being deactivated by the bromo group (meta). The position C6 is activated by the methoxy group (ortho) and deactivated by the bromo group (para). The strong activating effect of the methoxy group is likely to dominate, making positions 4 and 6 the most probable sites for electrophilic attack, with the specific outcome likely influenced by steric factors and the nature of the electrophile.
Radical Reaction Mechanisms of this compound
The presence of a benzylic hydrogen on the methanol (B129727) group of this compound makes it a candidate for radical reactions, particularly at the benzylic position. The C-H bonds at the benzylic carbon are weaker than typical sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org
The propagation of the chain reaction would involve the reaction of the benzylic radical with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the corresponding benzyl bromide and a new bromine radical, which can continue the chain. libretexts.orgma.edu
It is also conceivable that under different conditions, other radical reactions could be initiated. For instance, in the presence of a strong oxidizing agent, a radical cation could be formed on the aromatic ring, although the benzylic position is generally more susceptible to radical abstraction. acs.org
Organometallic Reaction Mechanisms of this compound
The structure of this compound offers two primary sites for organometallic reactions: the aryl bromide and the benzylic alcohol.
The carbon-bromine bond can participate in a variety of organometallic cross-coupling reactions. For example, it could undergo oxidative addition to a low-valent transition metal complex, such as palladium(0) or nickel(0), which is a key step in reactions like Suzuki, Heck, and Stille couplings. In this step, the metal center inserts into the C-Br bond, forming an organometallic intermediate. This intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form a new carbon-carbon or carbon-heteroatom bond. The electronic nature of the substituents on the aromatic ring would influence the rate of oxidative addition. The electron-donating methoxy and methyl groups may slightly hinder this process, while the electron-withdrawing nature of the bromine itself is a prerequisite for the reaction.
The benzylic alcohol group can also be involved in organometallic transformations. For instance, it can be activated and subsequently displaced in cross-coupling reactions. Some transition metal catalysts, in conjunction with a reductant, can facilitate the homolytic cleavage of the C-O bond of a benzyl alcohol, leading to the formation of a benzyl radical, which can then participate in cross-coupling with an aryl halide. acs.org Palladium-catalyzed direct borylation of the sp³ C-O bond of arylmethanols is another potential pathway, leading to the formation of benzylboronates. rsc.org Furthermore, benzyl alcohols can be converted into benzyl Grignard reagents in the presence of a Grignard reagent and a transition metal catalyst like nickel, iron, or cobalt, via sp³ C-O bond activation. acs.org
The table below summarizes potential organometallic reactions involving this compound.
| Reaction Type | Reactive Site | Key Mechanistic Steps | Potential Products |
| Cross-Coupling (e.g., Suzuki) | Aryl Bromide | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl compounds |
| C-O Bond Activation | Benzylic Alcohol | Homolytic Cleavage, Radical Coupling | Diaryl methanes |
| Direct Borylation | Benzylic Alcohol | Oxidative Addition, C-O Activation | Benzylboronates |
| Grignard Reagent Formation | Benzylic Alcohol | sp³ C-O Bond Activation | Benzylmagnesium halides |
Autopolymerization Reaction Pathways of this compound
Autopolymerization of this compound is a plausible but likely complex process that could be initiated under certain conditions, such as in the presence of strong acids or heat. The polymerization would likely proceed through the reaction of the benzylic alcohol functional group.
One potential pathway involves the acid-catalyzed formation of a benzylic carbocation. Protonation of the hydroxyl group by an acid would form a good leaving group (water), which would depart to generate a resonance-stabilized benzylic carbocation. This carbocation is an electrophile and could then attack the electron-rich aromatic ring of another molecule of this compound in an electrophilic aromatic substitution reaction. The aromatic ring is activated towards electrophilic attack by the electron-donating methoxy and methyl groups. The positions ortho and para to these activating groups are the most likely sites of attack. This would result in the formation of a dimer, which still possesses a benzylic alcohol group that can be further activated to continue the polymerization process, leading to the formation of a polybenzyl ether or a more complex polyphenylene structure. The polymerization of benzyl alcohol itself in the gas phase over a zeolite catalyst has been shown to occur via a Langmuir-Hinshelwood type mechanism. u-szeged.hu
The table below outlines a hypothetical autopolymerization pathway.
| Step | Description | Intermediate/Product |
| Initiation | Acid-catalyzed dehydration of the benzylic alcohol. | Benzylic carbocation |
| Propagation | Electrophilic aromatic substitution of a neutral molecule by the benzylic carbocation. | Dimer with a remaining benzylic alcohol group |
| Further Propagation | Repetition of the initiation and propagation steps with the dimer and subsequent oligomers. | Polymer chain |
Formation of Acylium Ion Intermediates from this compound
The formation of an acylium ion intermediate directly from this compound is not a typical or straightforward reaction pathway under standard conditions. Acylium ions (R-C≡O⁺) are generally formed from carboxylic acids or their derivatives, such as acyl halides or anhydrides.
However, it is conceivable that under harsh oxidative conditions, the benzylic alcohol could be oxidized first to the corresponding benzaldehyde (B42025) and then further to a benzoic acid derivative. This benzoic acid derivative, (2-Bromo-5-methoxy-3-methylphenyl)carboxylic acid, could then be converted to an acylium ion. For example, treatment of the carboxylic acid with a strong dehydrating agent like trifluoroacetic anhydride or a Lewis acid in the presence of an acyl halide could lead to the formation of the corresponding acylium ion.
Once formed, this acylium ion would be a potent electrophile. It could participate in various reactions, most notably Friedel-Crafts acylation, if another aromatic substrate is present. The substituents on the aromatic ring of the acylium ion would influence its reactivity. The electron-donating methoxy and methyl groups would slightly destabilize the positive charge on the carbonyl carbon through resonance, while the electron-withdrawing bromine atom would have an inductive stabilizing effect.
The table below summarizes the hypothetical steps for the formation of an acylium ion from this compound.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Oxidation of Benzylic Alcohol to Aldehyde | Mild Oxidizing Agent (e.g., PCC) | (2-Bromo-5-methoxy-3-methylphenyl)benzaldehyde |
| 2 | Oxidation of Aldehyde to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO₄) | (2-Bromo-5-methoxy-3-methylphenyl)benzoic acid |
| 3 | Formation of Acylium Ion | Dehydrating Agent/Lewis Acid | (2-Bromo-5-methoxy-3-methylphenyl)acylium ion |
Derivatization and Molecular Diversification
Formation of Complex Benzyl (B1604629) Alcohol Derivatives
The hydroxyl group of (2-Bromo-5-methoxy-3-methylphenyl)methanol is a prime site for derivatization to form more intricate benzyl alcohol derivatives through reactions such as esterification and etherification. These transformations can significantly alter the molecule's physical and chemical properties, including its solubility, stability, and biological activity.
Esterification: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent leads to the formation of benzyl esters. This reaction is a fundamental tool for installing a variety of functional groups onto the benzylic position. For instance, esterification with a biologically active carboxylic acid could yield a prodrug, designed to release the active acid and the benzyl alcohol in vivo. The general conditions for such reactions are well-established in organic synthesis. researchgate.net
Etherification: The synthesis of benzyl ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Table 1: Examples of Potential Derivatization Reactions at the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Benzyl ester |
| Esterification | Acyl chloride, Base (e.g., Pyridine), Room Temp | Benzyl ester |
Synthesis of Schiff Bases and Imines from Related Aldehyde Precursors
The transformation of this compound into its corresponding aldehyde, 2-Bromo-5-methoxy-3-methylbenzaldehyde, opens up a rich area of chemistry centered on the formation of carbon-nitrogen double bonds. This oxidation can be readily achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The resulting aldehyde is a key intermediate for the synthesis of Schiff bases and imines.
Schiff bases, also known as imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comyoutube.comredalyc.orgnih.gov The reaction of 2-Bromo-5-methoxy-3-methylbenzaldehyde with various primary amines under mild, often acid-catalyzed, conditions yields the corresponding Schiff bases. nih.govresearchgate.netjos.ac.cnajol.info These compounds are of significant interest due to their diverse biological activities and their utility as ligands in coordination chemistry. nih.govresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com
Table 2: General Synthesis of Schiff Bases from 2-Bromo-5-methoxy-3-methylbenzaldehyde
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 2-Bromo-5-methoxy-3-methylbenzaldehyde | Primary Amine (R-NH₂) | Mild acid catalyst (e.g., acetic acid), Reflux in ethanol | (E)-N-((2-bromo-5-methoxy-3-methylphenyl)methylene)alkanamine |
The versatility of this reaction allows for the introduction of a wide range of substituents on the nitrogen atom, depending on the choice of the primary amine, leading to a library of structurally diverse imines.
Preparation of Malononitrile (B47326) Derivatives
The aldehyde precursor, 2-Bromo-5-methoxy-3-methylbenzaldehyde, can be further utilized in carbon-carbon bond-forming reactions, a notable example being the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. nih.govnih.govresearchgate.netresearchgate.net This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an amine-functionalized framework, results in the formation of a new carbon-carbon double bond. nih.gov
The reaction between 2-Bromo-5-methoxy-3-methylbenzaldehyde and malononitrile yields 2-((2-Bromo-5-methoxy-3-methylphenyl)methylene)malononitrile. This product is a highly functionalized molecule, featuring a vinylidene dinitrile group, which is a potent electron-withdrawing moiety. The presence of the cyano groups makes this derivative a versatile intermediate for further synthetic transformations, including cycloaddition reactions and Michael additions. The general procedure involves stirring the aldehyde and malononitrile in a suitable solvent, such as ethanol, in the presence of a catalytic amount of a base. nih.gov
Table 3: Knoevenagel Condensation for the Synthesis of Malononitrile Derivatives
| Aldehyde Precursor | Active Methylene Compound | Catalyst | Product |
|---|---|---|---|
| 2-Bromo-5-methoxy-3-methylbenzaldehyde | Malononitrile | Weak base (e.g., Piperidine) | 2-((2-Bromo-5-methoxy-3-methylphenyl)methylene)malononitrile |
Construction of Polycyclic Aromatic Compounds and Related Ring Systems
The presence of a bromine atom on the aromatic ring of this compound and its derivatives makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of polycyclic aromatic compounds. connectjournals.comprinceton.edusioc-journal.cnresearchgate.net Reactions such as the intramolecular Heck reaction and the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, leading to the annulation of additional rings onto the existing phenyl scaffold.
For instance, a derivative of this compound bearing a suitably positioned alkene can undergo an intramolecular Heck reaction to form a new six- or seven-membered ring. connectjournals.comprinceton.edusioc-journal.cnresearchgate.net This reaction involves the oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product.
Similarly, Suzuki-Miyaura coupling of a boronic acid derivative of this compound (prepared via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester) with another aryl halide can be used to construct biaryl systems, which can then be subjected to further cyclization reactions to form more complex polycyclic aromatic hydrocarbons. nih.govresearchgate.net The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that can be used to form carbon-nitrogen bonds, leading to the synthesis of nitrogen-containing polycyclic systems. nih.govresearchgate.netnih.gov
Table 4: Potential Strategies for Polycyclic Aromatic Compound Synthesis
| Reaction Type | Key Precursor Feature | Catalyst System | Resulting Structure |
|---|---|---|---|
| Intramolecular Heck Reaction | Pendant alkene chain | Pd(OAc)₂, PPh₃ | Fused carbocyclic ring |
| Suzuki-Miyaura Coupling | Conversion to boronic acid/ester | Pd(PPh₃)₄, Base | Biaryl, precursor to fused rings |
| Buchwald-Hartwig Amination | Reaction with an amine | Pd catalyst, Ligand, Base | Fused nitrogen-containing heterocycle |
These synthetic strategies highlight the significant potential of this compound as a building block for the creation of complex and diverse molecular architectures.
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise connectivity of atoms can be determined.
The proton NMR (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of (2-Bromo-5-methoxy-3-methylphenyl)methanol would exhibit distinct signals corresponding to the aromatic protons, the hydroxymethyl group, the methoxy (B1213986) group, and the methyl group. The interpretation is based on the electronic effects of the substituents on the benzene (B151609) ring.
The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a doublet around δ 4.7 ppm, influenced by the adjacent aromatic ring. Data from the related compound, 2-bromo-5-methyl-benzyl alcohol, shows these protons at 4.71 ppm rsc.org. The hydroxyl proton (-OH) typically presents as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
The methoxy group (-OCH₃) protons will appear as a sharp singlet, anticipated in the region of δ 3.8-3.9 ppm. For comparison, the methoxy protons in 2-bromo-4,5-dimethoxy-benzyl alcohol are observed at 3.87 and 3.89 ppm rsc.org. The methyl group (-CH₃) attached to the aromatic ring is expected to produce a singlet around δ 2.3 ppm, similar to the 2.32 ppm signal observed for the methyl group in 2-bromo-5-methyl-benzyl alcohol rsc.org.
The two aromatic protons on the substituted ring are in different chemical environments and are expected to appear as distinct signals. Due to the substitution pattern, they would likely appear as two doublets or singlets in the aromatic region (δ 6.8-7.5 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H | ~ 6.8 - 7.5 | Doublet / Singlet |
| Ar-H | ~ 6.8 - 7.5 | Doublet / Singlet |
| -CH₂OH | ~ 4.7 | Singlet / Doublet |
| -OCH₃ | ~ 3.8 | Singlet |
| -CH₃ | ~ 2.3 | Singlet |
The carbon-13 NMR (¹³C NMR) spectrum reveals the different electronic environments of the carbon atoms. The spectrum for this compound is predicted to show nine distinct signals.
The carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate around δ 65 ppm. For instance, the corresponding carbon in 2-bromo-5-methyl-benzyl alcohol is found at 65.1 ppm rsc.org. The methoxy carbon (-OCH₃) typically appears around δ 55-56 ppm, as seen in 2-bromo-4,5-dimethoxy-benzyl alcohol (56.0, 56.2 ppm) rsc.org and 2-bromo-5-methoxyphenol (B1282781) (55.55 ppm) beilstein-journals.org. The aromatic methyl carbon (-CH₃) is anticipated near δ 20 ppm, consistent with the 20.9 ppm signal in 2-bromo-5-methyl-benzyl alcohol rsc.org.
The six aromatic carbons will have shifts determined by the attached substituents. The carbon bearing the bromine (C-Br) is expected at approximately δ 115-120 ppm. The carbon attached to the methoxy group (C-OCH₃) will be significantly downfield, likely around δ 159 ppm. The remaining aromatic carbons, including the one bonded to the hydroxymethyl group and the one bonded to the methyl group, will appear in the typical aromatic region of δ 110-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OCH₃ | ~ 159 |
| C-CH₂OH | ~ 139-141 |
| C-CH₃ | ~ 137-139 |
| C-H (Aromatic) | ~ 130-133 |
| C-H (Aromatic) | ~ 115-118 |
| C-Br | ~ 115-120 |
| -CH₂OH | ~ 65 |
| -OCH₃ | ~ 56 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A prominent, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group.
The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl, methoxy, and hydroxymethyl groups would appear in the 2850-3000 cm⁻¹ region scielo.org.za. Asymmetric and symmetric CH₃ stretching of methoxy groups are typically observed in this range scielo.org.zaresearchgate.net.
The C=C stretching vibrations of the aromatic ring usually give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations would result in strong absorptions; the C-O stretch of the benzyl (B1604629) alcohol is expected around 1050-1150 cm⁻¹, while the aryl-alkyl ether C-O stretch should appear as a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Br stretch is expected to produce a band in the fingerprint region, typically between 600-500 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| Ar C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ar C=C Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric Ar-O-C Stretch | ~ 1250 | Strong |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
| Symmetric Ar-O-C Stretch | ~ 1040 | Strong |
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the ring "breathing" mode, typically give a strong signal around 1000 cm⁻¹. The C=C stretching bands in the 1550-1610 cm⁻¹ region are also characteristic and often intense in Raman spectra. While symmetric vibrations are strong in Raman, the polar O-H and C-O bonds of the alcohol and ether are expected to show weaker signals compared to their IR counterparts. The C-Br bond, being a heavy atom bond, should also be detectable in the low-frequency region.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dominated by the π-electron system of the substituted benzene ring. Benzene itself has characteristic absorptions around 204 nm (π→π* transition) and 256 nm (a symmetry-forbidden transition).
The presence of substituents (bromo, methoxy, methyl, and hydroxymethyl) on the benzene ring acts to modify these absorptions. These groups, particularly the methoxy and hydroxyl groups with their lone pairs of electrons, act as auxochromes, causing a bathochromic (red) shift to longer wavelengths and often an increase in absorption intensity (hyperchromic effect). The π→π* transitions in substituted aromatic rings are typically observed in the 260-330 nm range researchgate.net. Therefore, this compound is expected to exhibit a primary absorption maximum (λ_max) in the ultraviolet region, likely around 270-290 nm.
Table 4: Predicted UV-Vis Absorption for this compound
| Electronic Transition | Predicted λ_max (nm) | Chromophore |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel or synthesized compound like this compound, MS would be critical for confirming its molecular weight and providing insights into its structure through analysis of fragmentation patterns. The molecular formula, C₉H₁₁BrO₂, gives a calculated molecular weight of approximately 231.09 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak (M+) corresponding to this mass, along with a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Analysis of the fragmentation pattern would help to confirm the arrangement of atoms. Common fragmentation pathways for this molecule could include the loss of the hydroxyl group (-OH), the methoxy group (-OCH₃), or the entire hydroxymethyl group (-CH₂OH), as well as cleavage of the bromine atom.
However, a thorough search of scientific databases and literature did not yield any published experimental mass spectra or detailed fragmentation analysis specifically for this compound. While predicted mass spectral data for similar compounds can be generated, no experimentally determined data for the title compound is publicly available.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structures for this compound. Consequently, key crystallographic data, as shown in the table below, remain undetermined.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c) | Data not available |
| Unit Cell Angles (α, β, γ) | Data not available |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, isolation, and purity assessment of chemical compounds. Techniques such as HPLC, GC-MS, and UPLC are routinely used to determine the percentage purity of a sample and to isolate the compound from reaction mixtures or impurities.
HPLC is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds. An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time under specific conditions would serve as an identifier, while the peak area would be used to quantify its purity. No specific HPLC methods or chromatograms for the analysis of this compound have been published in the reviewed literature.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds. 6-napse.com It can be used to separate impurities and provide mass spectra for both the main compound and any contaminants. 6-napse.com Given the structure of this compound, it is likely amenable to GC-MS analysis, possibly after derivatization of the alcohol group to increase volatility. A literature review found no published GC-MS methods, retention times, or mass spectra obtained from the analysis of this specific compound.
UPLC is a more recent development that uses smaller particle sizes in the stationary phase to achieve higher resolution, faster run times, and greater sensitivity compared to traditional HPLC. lcms.czlcms.cz This technique would be highly effective for resolving this compound from closely related isomers or impurities. Despite its advantages, no UPLC-specific analytical methods for this compound are available in the scientific literature.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) within a compound. For this compound (C₉H₁₁BrO₂), the theoretical elemental composition can be calculated as follows:
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 46.78% | Data not available |
| Hydrogen (H) | 4.80% | Data not available |
| Bromine (Br) | 34.58% | Data not available |
| Oxygen (O) | 13.84% | Data not available |
Experimental data from elemental analysis is compared against these theoretical values to confirm the empirical formula and assess the purity of a synthesized sample. A search for this data provided no published results of an elemental analysis for this compound.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is a valuable tool for studying the electronic structure, conformation, and dynamics of paramagnetic species, including organic radicals. For a molecule like this compound, ESR spectroscopy would be employed to characterize radical intermediates that could be formed under specific conditions, such as through oxidation, radiolysis, or photolysis.
The most probable radical species to be investigated by ESR from a related phenolic precursor, 2-bromo-5-methoxy-3-methylphenol, would be the corresponding phenoxyl radical. The unpaired electron in such a radical is delocalized over the π-system of the aromatic ring. The resulting ESR spectrum is characterized by its g-factor and the hyperfine coupling constants (hfccs) arising from the interaction of the unpaired electron with magnetic nuclei (protons and the bromine nucleus) within the radical structure.
Detailed Research Findings
The primary interactions shaping the spectrum would be:
Bromine Coupling: The bromine atom at the C2 position has two isotopes, 79Br and 81Br, both with a nuclear spin of I = 3/2. This would lead to a characteristic quartet splitting for each isotope. The magnitude of the hyperfine coupling to bromine would provide insight into the spin density at the C2 position.
Proton Coupling: The unpaired electron will interact with the protons on the aromatic ring (at C4 and C6), the methyl group protons (at C3), and the methoxy group protons (at C5). The magnitude of the proton hyperfine coupling constant (aH) is proportional to the spin density at the carbon atom to which the proton is attached.
The protons on the aromatic ring are expected to show significant coupling.
The methyl protons' coupling would reflect the spin density on the C3 carbon.
The methoxy protons typically exhibit smaller coupling constants.
Methanol Group: If the radical were formed from this compound itself, for instance, by abstraction of the benzylic proton, the hyperfine coupling to the remaining methylene (B1212753) proton and the hydroxyl proton would also provide structural information. However, the formation of a phenoxyl radical from a corresponding phenol (B47542) is a more commonly studied pathway.
The analysis of these hyperfine couplings, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed mapping of the spin density distribution across the radical. acs.org This distribution is sensitive to the electronic effects of the substituents. The electron-donating methoxy and methyl groups, and the electron-withdrawing but also resonance-capable bromo group, would collectively influence the stability and electronic structure of the radical.
The following table presents plausible, illustrative ESR parameters for the hypothetical 2-bromo-5-methoxy-3-methylphenoxyl radical, based on values reported for similarly substituted phenoxyl radicals in the literature.
Interactive Data Table: Hypothetical ESR Parameters for 2-Bromo-5-methoxy-3-methylphenoxyl Radical
| Nucleus (Position) | Nuclear Spin (I) | Number of Nuclei | Hyperfine Coupling Constant (a) (Gauss) |
| 79/81Br (C2) | 3/2 | 1 | 2.5 - 4.0 |
| 1H (C4) | 1/2 | 1 | 1.0 - 2.5 |
| 1H (C6) | 1/2 | 1 | 4.0 - 6.0 |
| 1H (-CH3 at C3) | 1/2 | 3 | 3.0 - 5.0 |
| 1H (-OCH3 at C5) | 1/2 | 3 | 0.5 - 1.5 |
| Isotropic g-factor | ~2.0045 |
Note: These values are estimates based on published data for analogous substituted phenoxyl radicals and are intended for illustrative purposes. The actual experimental values may vary.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecules. These studies provide a detailed picture of the electron distribution and energy levels, which are fundamental to understanding a molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. The theory is also used to elucidate the electronic structure, providing information on how electrons are distributed within the molecule.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting how a molecule will interact with other molecules and for identifying potential sites for chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can reveal important information about intramolecular interactions, such as charge transfer between orbitals, which contribute to the stability of the molecule.
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational methods can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are often correlated with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its vibrational and electronic properties.
of (2-Bromo-5-methoxy-3-methylphenyl)methanol
Following a comprehensive search of scientific literature and databases, it has been determined that specific computational and theoretical chemistry studies focusing solely on This compound are not available in the public domain. Consequently, detailed research findings and data tables for the requested analyses, including Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations, Simulated Vibrational Spectra (FT-IR, Raman), Predicted Ultraviolet-Visible (UV-Vis) Absorption Spectra, Non-Linear Optical (NLO) Properties, and Thermodynamic Property Calculations, could not be provided.
The strict adherence to the specified compound, as per the user's instructions, prevents the inclusion of data from related or structurally similar molecules. Generating content for the requested sections without specific studies on this compound would require speculation or the use of data from different compounds, which falls outside the scope of this article.
Further research in the field of computational chemistry may, in the future, provide the specific data requested for this compound.
Article on this compound Cannot Be Generated
A comprehensive search for scientific literature and data concerning the chemical compound this compound has yielded insufficient information to construct the requested article. The search did not uncover specific research findings, such as its role as a key intermediate in multi-step organic synthesis, its application as a synthetic precursor for complex molecular scaffolds, its use in the synthesis of agrochemicals and functional materials, or its function as a building block for novel organic architectures.
The user's instructions mandated a strict adherence to a specific outline focusing exclusively on the applications of this particular compound. The available scientific and patent literature details the synthesis and applications of structurally related isomers and analogues, but not of this compound itself.
Given the strict constraints to only include information directly pertaining to this compound and the lack of such specific data in the public domain, it is not possible to generate a scientifically accurate and informative article that fulfills the requirements of the provided outline. The inclusion of data from related compounds would violate the explicit instructions provided.
Therefore, the article focusing on the "Applications in Advanced Organic Synthesis and Material Science" for this compound cannot be created at this time.
Conclusion and Future Perspectives
Summary of Current Research Trends in Substituted Phenylmethanol Chemistry
Substituted phenylmethanols, or benzyl (B1604629) alcohols, are fundamental structural motifs in organic chemistry. Current research is heavily focused on enhancing the efficiency, selectivity, and environmental sustainability of their synthesis and subsequent functionalization.
A dominant trend is the move towards late-stage C–H functionalization . This approach allows for the direct conversion of C-H bonds in readily available precursors into valuable functional groups, including the hydroxymethyl group of benzyl alcohols. Methods employing selective oxidation of benzylic C-H bonds are particularly sought after as they can streamline synthetic routes and reduce the need for pre-functionalized starting materials. acs.org
Another significant area of research is the development of dehydrogenative or borrowing hydrogen catalysis . researchgate.net These methods utilize the benzyl alcohol moiety as an alkylating agent for various nucleophiles, releasing only water as a byproduct. This atom-economical approach is central to green chemistry principles and is being explored for the construction of C-C and C-N bonds.
Furthermore, the functionalization of the benzyl alcohol group itself remains a vibrant area of investigation. Recent studies have explored efficient dehydration reactions, often using specialized solvents like hexafluoroisopropanol (HFIP), to convert electron-rich benzyl alcohols into reactive carbocation intermediates for subsequent reactions with a variety of nucleophiles. nih.gov This strategy opens avenues for creating diverse libraries of trisubstituted methane (B114726) derivatives.
| Research Trend | Description | Key Advantages |
| C-H Functionalization | Direct conversion of benzylic C-H bonds to C-OH bonds. | Reduces synthetic steps, utilizes simpler starting materials. |
| Dehydrogenative Coupling | Use of benzyl alcohols as alkylating agents, releasing H₂ or H₂O. | High atom economy, environmentally benign. |
| Dehydrative Functionalization | Activation of the alcohol via dehydration to form a carbocation for further reaction. | Access to a wide range of derivatives, metal-free options. |
Emerging Synthetic Strategies and Methodological Advancements for (2-Bromo-5-methoxy-3-methylphenyl)methanol
While specific literature on the synthesis of this compound is scarce, several emerging synthetic strategies for constructing polysubstituted arenes can be envisaged for its preparation. rsc.orgnih.gov The primary challenge lies in achieving the precise regiochemical arrangement of the four substituents on the phenyl ring.
Retrosynthetic Analysis and Modern Approaches:
Late-Stage Benzylic Oxidation: A highly convergent and modern approach would begin with a precursor like 1-bromo-5-methoxy-3-methylbenzene. This intermediate could potentially be synthesized through established electrophilic aromatic substitution sequences. The key step would be the selective oxidation of the benzylic methyl group. Advanced methods using oxidants like bis(methanesulfonyl) peroxide have shown promise for the mono-oxidation of benzylic C-H bonds to alcohols without significant over-oxidation to the aldehyde. acs.org This strategy exemplifies a highly efficient and modern approach to such targets.
Multi-Step Classical Synthesis with Regiocontrol: A more traditional, yet viable, route would involve a carefully planned sequence of electrophilic aromatic substitution and functional group interconversion. pressbooks.pub For instance, one could start with m-cresol (B1676322) methyl ether (3-methylanisole), perform a regioselective bromination, and then introduce the hydroxymethyl group. The latter step could be achieved through formylation (e.g., Vilsmeier-Haack reaction) followed by reduction. The success of this approach is highly dependent on controlling the directing effects of the existing methoxy (B1213986) and methyl substituents to install the bromine at the correct position.
Benzannulation Strategies: For constructing the core aromatic ring itself, organocatalytic benzannulation reactions represent a powerful, emerging strategy. rsc.orgnih.gov These methods assemble highly substituted benzene (B151609) rings from acyclic precursors through cycloaddition reactions. While requiring more specialized starting materials, this approach could theoretically provide a direct route to the polysubstituted benzene core with the desired substitution pattern, which could then be further functionalized to the target alcohol.
Potential for Novel Reactivity and Transformative Chemistry
The structure of this compound contains multiple functional groups, each offering distinct opportunities for chemical transformation. The interplay between these groups could lead to novel reactivity and its use as a versatile synthetic intermediate.
The Benzylic Alcohol: The hydroxyl group is a primary site for reactivity.
Oxidation: It can be selectively oxidized to form (2-bromo-5-methoxy-3-methylphenyl)aldehyde or the corresponding benzoic acid, which are valuable synthetic intermediates themselves. colorado.edu
Substitution: Due to the stability of the resulting benzylic carbocation, which is enhanced by the electron-donating methoxy and methyl groups, the alcohol can undergo Sₙ1-type reactions. ucalgary.capearson.com This allows for its conversion into benzylic halides, ethers, esters, and other derivatives.
Dehydrative Coupling: As seen in current trends, it can serve as an electrophile in Friedel-Crafts-type alkylations of other arenes or heteroarenes under acidic or transition-metal catalysis. nih.govresearchgate.net
The Aryl Bromide: The bromo substituent is a key handle for modern cross-coupling chemistry.
Carbon-Carbon Bond Formation: It can readily participate in Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce new alkyl, alkenyl, alkynyl, or aryl groups at this position.
Carbon-Heteroatom Bond Formation: Buchwald-Hartwig amination or etherification reactions could be used to install nitrogen or oxygen-based functional groups.
The combination of these reactive sites makes the molecule a powerful building block for creating complex molecular architectures through sequential and orthogonal functionalization strategies.
| Functional Group | Potential Transformation | Resulting Structure |
| Benzylic Alcohol | Oxidation | Aldehyde / Carboxylic Acid |
| Benzylic Alcohol | Substitution (with R-OH) | Benzyl Ether |
| Aryl Bromide | Suzuki Coupling (with Ar-B(OH)₂) | Biaryl Compound |
| Aryl Bromide | Buchwald-Hartwig Amination (with R₂NH) | N-Aryl Amine |
Future Directions in Computational Studies and Structure-Reactivity Relationship Elucidation
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding future experimental work. nih.gov
Predictive Modeling and Mechanistic Insight:
Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's geometry, electronic structure, and reactivity. For instance, calculating the electrostatic potential map can predict the most likely sites for electrophilic or nucleophilic attack. Furthermore, DFT can be used to model reaction pathways, calculate transition state energies, and provide mechanistic insights into potential transformations, such as the stability of the benzylic carbocation intermediate or the barriers for various cross-coupling reactions. researchgate.netnih.gov
Structure-Reactivity Relationships: By computationally modeling a series of related substituted phenylmethanols, it is possible to establish quantitative structure-reactivity relationships (QSRRs). koreascience.kr For example, one could systematically vary the electronic nature and position of substituents on the ring and calculate their effect on the C-O bond dissociation energy of the alcohol or the stability of the corresponding carbocation. This would provide a predictive framework for designing related molecules with tailored reactivity.
In Silico Screening: If this molecule is considered as a fragment for drug discovery, computational methods like molecular docking could be used to predict its binding affinity and orientation within the active site of a biological target. researchgate.net This allows for the prioritization of synthetic targets and the rational design of more potent derivatives.
Future computational studies will likely focus on building robust models that can accurately predict the regioselectivity of further substitutions on the aromatic ring and the kinetic and thermodynamic parameters of its various potential reactions, thereby accelerating the exploration of its chemical space and potential applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Bromo-5-methoxy-3-methylphenyl)methanol, and how can intermediates be characterized?
- Methodology : A plausible route involves bromination of a pre-methoxylated toluene derivative, followed by hydroxymethylation. For example, intermediates like (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (SC-04909) or aldehyde derivatives (SC-04911) may serve as precursors . Key steps include:
- Reaction conditions : Use Pd-catalyzed coupling or nucleophilic substitution for bromine introduction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
- Characterization : Confirm intermediates via H/C NMR (e.g., hydroxymethyl proton at δ ~4.6 ppm) and LC-MS for molecular weight validation .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology : Assign signals using 2D NMR (HSQC, HMBC):
- Aromatic protons : Identify substitution patterns via coupling constants (e.g., meta-coupling in brominated rings).
- Methoxy group : A singlet at δ ~3.8 ppm confirms the -OCH group.
- Hydroxymethyl group : A broad singlet (δ ~1.8–2.2 ppm for -OH, exchangeable in DO) and adjacent methyl group (δ ~2.3 ppm) .
Advanced Research Questions
Q. What crystallographic strategies are optimal for determining the solid-state structure of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite):
- Crystal growth : Slow evaporation from ethanol/water mixtures.
- Data collection : High-resolution (≤0.8 Å) data at low temperature (100 K) to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) and residual electron density maps .
Q. How can DFT calculations predict reactivity or electronic properties of this compound?
- Methodology : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis set:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group, hydroxymethyl as H-bond donor).
- Frontier orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in catalytic or supramolecular systems .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Methodology : Cross-validate using orthogonal techniques:
- Case example : If NMR suggests a planar conformation but X-ray shows torsion, perform variable-temperature NMR to assess dynamic effects.
- Data reconciliation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state packing vs. solution behavior .
Experimental Design & Optimization
Q. What strategies improve yield in the hydroxymethylation step?
- Methodology : Optimize reducing agents (e.g., NaBH vs. LiAlH) and solvent polarity:
- Solvent effects : Polar aprotic solvents (THF, DMF) enhance borohydride reactivity.
- Temperature control : Slow addition at 0°C minimizes side reactions (e.g., over-reduction).
- Monitoring : Use TLC (R ~0.3 in 3:7 ethyl acetate/hexane) to track aldehyde-to-alcohol conversion .
Q. How can researchers mitigate degradation during storage?
- Methodology :
- Stability assays : Monitor via accelerated aging (40°C/75% RH for 4 weeks) with HPLC purity checks.
- Storage conditions : Argon-atmosphere vials at -20°C, with desiccants (silica gel) to prevent hydrolysis of the hydroxymethyl group .
Data Interpretation Guidelines
Q. What analytical workflows confirm purity and identity in complex mixtures?
- Methodology :
- HPLC-DAD/HRMS : Use C18 columns (ACN/water + 0.1% formic acid) to resolve byproducts.
- Elemental analysis : Validate %C, %H, %Br against theoretical values (e.g., CHBrO: C 47.19%, H 4.84%, Br 34.92%) .
Q. How can researchers leverage crystallographic data to inform synthetic modifications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
